2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
The compound 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimido[5,4-b]indole derivative characterized by:
- Core structure: A pyrimido[5,4-b]indole scaffold, a fused heterocyclic system with a pyrimidine ring and indole moiety.
- Substituents:
- A p-tolyl group (4-methylphenyl) at position 2.
- A thioether-linked indolin-1-yl-2-oxoethyl side chain at position 2.
- Molecular formula: C₂₈H₂₂N₄O₂S (calculated based on structural analogs in ).
- Physicochemical properties: High lipophilicity (estimated XLogP3 ~5.5–6.0 due to aromatic and alkyl substituents). Moderate hydrogen-bonding capacity (1 donor, 4 acceptors).
This compound shares structural similarities with Toll-like receptor 4 (TLR4) ligands reported in the literature, though its specific biological activity remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2S/c1-17-10-12-19(13-11-17)31-26(33)25-24(20-7-3-4-8-21(20)28-25)29-27(31)34-16-23(32)30-15-14-18-6-2-5-9-22(18)30/h2-13,28H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIQTFLOUBRURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities due to its unique structural features, including an indole moiety, thioether linkage, and a pyrimidine ring. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications.
Structural Characteristics
The molecular structure of 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can be represented as follows:
| Attribute | Details |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₂S |
| Molecular Weight | 341.39 g/mol |
| CAS Number | Not available in the provided data |
This compound's structure enhances its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Indole Derivative : The indole derivative is synthesized through Fischer indole synthesis.
- Thioether Formation : The indole derivative is reacted with a thioether reagent under basic conditions.
- Pyrimidine Ring Formation : Cyclization with appropriate reagents leads to the formation of the pyrimidine ring.
Biological Activity
Research indicates that derivatives similar to 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit a range of biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds with similar structures. For instance, compounds featuring indole moieties have shown significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375). The IC50 values for these compounds often range from 6 to 20 μM, indicating potent activity compared to standard chemotherapeutics like erlotinib .
Antimicrobial Activity
Compounds with thioether and pyrimidine functionalities have been evaluated for antimicrobial properties. In vitro studies suggest that these compounds possess notable antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve inhibition of bacterial kinases, which are crucial for bacterial survival .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Kinase Inhibition : Some studies predict that these compounds inhibit specific kinases involved in cell signaling pathways critical for cancer progression and microbial resistance .
- Apoptosis Induction : Compounds similar to this one have been shown to enhance apoptosis in cancer cells, contributing to their anticancer effects .
Case Studies
- In Vitro Evaluation : A study demonstrated that a compound structurally similar to 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibited significant cytotoxicity against HCT116 cells with an IC50 value of 6.43 μM. This was accompanied by enhanced apoptosis rates compared to control treatments .
- Antimicrobial Screening : Research involving various derivatives revealed that certain compounds showed effective inhibition against a panel of microbial strains, supporting their potential as therapeutic agents in infectious diseases .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The pyrimido[5,4-b]indole scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Key analogs and their distinguishing features are summarized below:
Table 1: Comparison of Pyrimido[5,4-b]indole Derivatives
Key Observations:
Naphthyl (compound 7c) or alkyl chains (compound 47c) at position 3 increase lipophilicity but may reduce solubility.
Position 2 Modifications: The indolin-1-yl-2-oxoethylthio side chain in the target compound provides hydrogen-bonding capacity (amide and indole N-H) compared to morpholino (compound 16) or cyclohexylamino (compound 32) groups. Thioacetic acid derivatives (e.g., 47c) improve water solubility but reduce membrane permeability.
Biological Implications :
Physicochemical and ADME Profiles
- Lipophilicity : The target compound’s XLogP3 (~5.5–6.0) exceeds morpholine derivatives (compound 16, XLogP3 ~3.5) but aligns with TLR4-active analogs (compound 32, XLogP3 ~5.2).
- Solubility: Limited aqueous solubility due to aromaticity; formulation strategies (e.g., nanoemulsions) may be required.
- Metabolic Stability : Indole and amide groups may undergo CYP450-mediated oxidation or hydrolysis, necessitating prodrug approaches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
